(p-Hydroxyphenyl)glyoxal
Overview
Description
HPG Protein Modifier, or p-Hydroxyphenylglyoxal, reacts with arginine residues to give a large increase in absorbance at approximately 340 nm, and hence, is a good choice for amino acid side chain modification.
Mechanism of Action
Target of Action
4-Hydroxyphenyl Glyoxal (4-HPG), also known as 2-(4-hydroxyphenyl)-2-oxoacetaldehyde or (p-Hydroxyphenyl)glyoxal, primarily targets arginine residues in proteins . This interaction is particularly important in the context of proteomics research, where 4-HPG is used to probe the involvement of arginine residues .
Mode of Action
4-HPG specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) to yield a spectrophotometrically measurable signal for amino acid detection . This reaction is facilitated by the compound’s ability to modify arginine residues, resulting in a large increase in absorbance at approximately 340 nm .
Pharmacokinetics
It’s known that the compound is a white solid with a melting point of 106-112°c . It’s recommended to be stored at 0-8°C for stability .
Result of Action
The primary result of 4-HPG’s action is the modification of arginine residues, which can be detected spectrophotometrically . This modification allows researchers to probe the involvement of arginine residues in various proteins and peptides .
Action Environment
The action of 4-HPG is influenced by environmental factors such as pH and temperature. The compound specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) . Additionally, the compound’s stability is affected by temperature, as it’s recommended to be stored at 0-8°C .
Biochemical Analysis
Biochemical Properties
It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism . This detoxification is accomplished by the sequential action of two thiol-dependent enzymes, glyoxalase I and glyoxalase II .
Cellular Effects
Exposure to glyoxal, a compound related to 4-Hydroxyphenyl Glyoxal, has been found to cause damage in human aortic endothelial cells . This damage is linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways
Molecular Mechanism
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Hydroxyphenyl Glyoxal may interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-Hydroxyphenyl Glyoxal in laboratory settings. It is known that glyoxal, a related compound, can cause significant damage in human aortic endothelial cells over time .
Metabolic Pathways
It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMONFVFAYLRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073444 | |
Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24645-80-5 | |
Record name | 4-Hydroxyphenylglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (p-Hydroxyphenyl)glyoxal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (P-HYDROXYPHENYL)GLYOXAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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